Glycerol-2-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

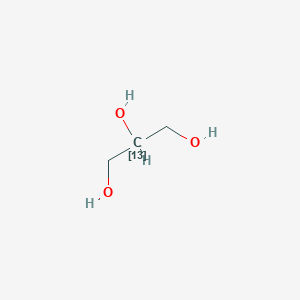

Structure

3D Structure

Properties

IUPAC Name |

(213C)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436367 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-96-5 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the molecular structure of Glycerol-2-13C?

An In-depth Technical Guide to the Molecular Structure, Analysis, and Application of Glycerol-2-¹³C

Abstract

Stable isotope labeling is a cornerstone of modern metabolic research and structural biology. Among the repertoire of available tracers, Glycerol-2-¹³C holds a unique position due to its strategic labeling pattern which provides distinct advantages in tracking carbon flux through central metabolic pathways and simplifying complex spectroscopic data. This technical guide provides an in-depth exploration of the molecular structure of Glycerol-2-¹³C, its physicochemical properties, definitive analytical characterization methods, and its principal applications. We delve into the causality behind its utility in metabolic flux analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals. A detailed experimental protocol for a tracer-based cell culture experiment is provided to bridge theory with practical application.

Foundational Chemistry and Molecular Identity

Glycerol-2-¹³C is an isotopologue of glycerol where the carbon atom at the second (C2) position of the propane-1,2,3-triol backbone is replaced with the stable, NMR-active ¹³C isotope. Standard glycerol has a natural ¹³C abundance of approximately 1.1%, whereas Glycerol-2-¹³C is typically synthesized with an isotopic purity of 99 atom % ¹³C at the C2 position[1][2].

The fundamental structure remains identical to that of unlabeled glycerol, a simple polyol with three hydroxyl groups responsible for its hygroscopic nature and miscibility with water[3][4]. However, the mass and nuclear spin properties of the C2 atom are fundamentally altered.

Molecular Structure

The systematic IUPAC name for this compound is Propane-1,2,3-triol-2-¹³C [1]. The presence of the ¹³C isotope at the central carbon atom is the defining feature.

Caption: Molecular structure of Glycerol-2-¹³C, highlighting the isotopic label.

Key Identifiers and Physicochemical Properties

Accurate identification and handling of research materials are critical. The following table summarizes the key identifiers and physical properties for Glycerol-2-¹³C.

| Property | Value | Source(s) |

| IUPAC Name | Propane-1,2,3-triol-2-¹³C | [1] |

| Synonyms | 1,2,3-Propanetriol-2-¹³C, Glycerin-2-¹³C | [1][5] |

| CAS Number | 82425-96-5 | [1][2] |

| Chemical Formula | (HOCH₂)₂¹³CHOH | [1][2] |

| Molecular Weight | 93.09 g/mol | [1][2] |

| Mass Shift vs. Unlabeled | M+1 | [2] |

| Density | 1.275 g/mL at 25 °C | [1][5] |

| Boiling Point | 182 °C | [5] |

| Melting Point | 20 °C | [5] |

| InChI Key | PEDCQBHIVMGVHV-LBPDFUHNSA-N | [1] |

| SMILES String | OCCO | [1] |

Analytical Characterization: A Self-Validating System

Confirming the identity, isotopic purity, and position of the label is a prerequisite for any tracer-based study. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a robust, self-validating system for the characterization of Glycerol-2-¹³C.

Nuclear Magnetic Resonance (¹³C NMR)

Expertise & Causality: ¹³C NMR is the definitive technique for confirming the specific position of the carbon label. While ¹H NMR can provide structural confirmation, it cannot directly pinpoint the ¹³C enrichment. In the ¹³C NMR spectrum of Glycerol-2-¹³C, the signal corresponding to the C2 carbon (methine group, ~73.1 ppm) will be dramatically enhanced relative to the signals for the C1/C3 carbons (methylene groups, ~62.5 ppm), which will remain at natural abundance[6]. This selective signal enhancement is the primary validation of correct isotopic placement. For unlabeled glycerol, both signals would have intensities corresponding to natural ¹³C abundance[7].

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry validates the isotopic enrichment by confirming the expected mass shift. When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Glycerol-2-¹³C will present a molecular ion peak (or a characteristic fragment ion) that is one mass unit higher (M+1) than its unlabeled counterpart[2]. This confirms that the molecule contains a single ¹³C atom. Quantitative analysis of the M+0 and M+1 peak intensities allows for the precise calculation of isotopic purity, ensuring the reliability of subsequent tracer experiments.

Core Applications in Metabolic Research & Structural Biology

The strategic placement of the ¹³C label at the C2 position is not arbitrary; it is designed to yield specific, advantageous outcomes in metabolic tracing and structural analysis.

Tracing Central Carbon Metabolism

When cells are cultured with Glycerol-2-¹³C as a carbon source, the label is incorporated into central metabolic pathways. Glycerol is first phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis and gluconeogenesis[3].

Caption: Metabolic fate of the ¹³C label from Glycerol-2-¹³C in central metabolism.

Field-Proven Insight: The key advantage of C2 labeling becomes apparent in downstream analysis. For example, when tracing the label into amino acids synthesized from the TCA cycle, [2-¹³C]glycerol primarily labels the Cα carbons[8]. This is in contrast to [1,3-¹³C]glycerol, which labels other sites. This selective labeling pattern significantly simplifies the resulting NMR spectra of proteins expressed using this precursor, reducing spectral overlap and making resonance assignment more tractable[9][10]. This targeted approach allows researchers to isolate specific signals and extract structural information, such as internuclear distances, more effectively[8].

Solid-State NMR of Biological Macromolecules

Expertise: In solid-state NMR (ssNMR) of large proteins or protein complexes, severe line broadening and spectral overlap are major challenges. Using Glycerol-2-¹³C as the sole carbon source for protein expression is a powerful strategy to overcome this. The resulting selective labeling pattern dilutes the ¹³C spins, removing large one-bond ¹³C-¹³C scalar couplings[9][10]. This leads to significantly sharper lines and improved spectral resolution, enabling the study of complex biological systems that are inaccessible to conventional solution NMR or crystallography[8].

Experimental Protocol: ¹³C Tracer Analysis in Mammalian Cell Culture

This protocol provides a self-validating workflow for tracing the metabolism of Glycerol-2-¹³C into intracellular metabolites.

Objective: To quantify the incorporation of ¹³C from Glycerol-2-¹³C into key glycolytic and TCA cycle intermediates in cultured cancer cells.

Materials:

-

Glycerol-2-¹³C (99 atom % ¹³C), sterile solution[1]

-

Mammalian cell line (e.g., HeLa, A549)

-

Culture medium deficient in standard glycerol and glucose (custom formulation)

-

6-well cell culture plates

-

80:20 Methanol:Water extraction solvent (-80°C)

-

LC-MS/MS system

Methodology:

-

Cell Seeding & Acclimation (24h):

-

Seed 5x10⁵ cells per well in a 6-well plate using standard growth medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

Rationale: This ensures a consistent and healthy cell population at the start of the experiment.

-

-

Media Switch & Labeling (Time Course: 0, 1, 4, 24h):

-

Prepare labeling medium: Glucose/Glycerol-free DMEM supplemented with 10% dialyzed FBS, 2 mM L-glutamine, and 5 mM Glycerol-2-¹³C.

-

Aspirate standard medium, wash cells once with sterile PBS.

-

Add 2 mL of pre-warmed labeling medium to each well.

-

Return plates to the incubator.

-

Rationale: Using a custom medium ensures that the labeled glycerol is the primary carbon source being traced. A time-course experiment is essential to capture the dynamics of label incorporation.

-

-

Metabolite Extraction (Quenching):

-

At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.

-

Place the plate on dry ice to rapidly quench metabolic activity.

-

Add 1 mL of ice-cold 80:20 Methanol:Water to each well.

-

Rationale: Rapid quenching by cold solvent is critical to halt enzymatic activity and prevent artifactual changes in metabolite levels, ensuring the captured metabolic snapshot is accurate.

-

-

Cell Lysis & Metabolite Collection:

-

Incubate the plate at -80°C for at least 30 minutes.

-

Scrape the wells using a cell scraper to detach the frozen cell lysate.

-

Transfer the lysate/solvent mixture to a microcentrifuge tube.

-

Rationale: This ensures complete lysis and quantitative recovery of intracellular metabolites.

-

-

Sample Processing & Analysis:

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant (containing the polar metabolites) to a new tube.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume for LC-MS analysis.

-

Analyze samples using an LC-MS/MS method optimized for targeted analysis of metabolic intermediates (e.g., lactate, citrate, malate).

-

Rationale: The separation of the soluble metabolite fraction from protein and lipids is crucial for clean analysis. LC-MS provides the sensitivity and mass resolution required to distinguish between unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of each metabolite.

-

Caption: Experimental workflow for a ¹³C-glycerol tracer study in cell culture.

Conclusion

Glycerol-2-¹³C is a powerful and precise tool for the scientific community. Its molecular structure, defined by a single, strategically placed ¹³C atom, enables detailed interrogation of metabolic pathways and complex biological structures. The analytical workflows used to verify its identity are inherently robust, ensuring the high degree of trustworthiness required for reproducible research. By understanding the fundamental chemistry and the causal reasons for its application, researchers in drug development and life sciences can leverage Glycerol-2-¹³C to gain profound insights into cellular function, disease pathology, and the mechanism of action of novel therapeutics.

References

-

Opella, S. J., & Marassi, F. M. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC - PubMed Central. [Link][9]

-

PubChem. This compound | C3H8O3. National Center for Biotechnology Information. [Link][11]

-

Higman, V. A. 1,3-13C- and 2-13C-Glycerol. Protein NMR. [Link][10]

-

Matthews, D. E., et al. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. PubMed. [Link][12]

-

Justia Patents. Synthesis of isotopically labeled R- or S-[13C, 2H] glycerols. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000131). [Link][13]

-

M.I.T. Clinical Research Center. Fatty Acid Metabolism Measured with Stable Isotope Tracers. [Link][14]

-

Chondronikola, M., et al. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans. Semantic Scholar. [Link][15]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131). [Link][7]

-

ResearchGate. 13 C NMR spectra of the glycerol moiety of TAGs reflect direct and.... [Link]

-

Zhang, Y., et al. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. National Institutes of Health. [Link][6]

-

Study.com. Glycerol Molecule | Definition, Formula & Function. [Link][4]

Sources

- 1. 甘油-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 13C 99atom 82425-96-5 [sigmaaldrich.com]

- 3. Glycerol - Wikipedia [en.wikipedia.org]

- 4. Glycerol Molecule | Definition, Formula & Function - Lesson | Study.com [study.com]

- 5. 82425-96-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 9. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

- 11. This compound | C3H8O3 | CID 10176094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. metsol.com [metsol.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. protein-nmr.org.uk [protein-nmr.org.uk]

A Technical Guide to Glycerol-2-¹³C: Properties, Applications, and Methodologies in Metabolic Research

Abstract: This technical guide provides a comprehensive overview of Glycerol-2-¹³C, a stable isotope-labeled compound crucial for modern metabolic research. We delve into its core physicochemical and spectroscopic properties, offering a foundation for its practical application. The guide further explores its pivotal role as a metabolic tracer in stable isotope-resolved metabolomics (SIRM) and ¹³C-metabolic flux analysis (¹³C-MFA). Detailed experimental protocols for in vitro cell culture labeling and sample preparation for mass spectrometry are provided, complete with explanatory diagrams to elucidate complex workflows and metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracers to unravel the complexities of cellular metabolism.

Introduction to Glycerol-2-¹³C

Glycerol-2-¹³C is a form of glycerol where the central carbon atom (C-2) of the three-carbon backbone has been replaced with the stable, non-radioactive heavy isotope of carbon, ¹³C. Standard glycerol predominantly contains the lighter, more abundant ¹²C isotope. This single, specific isotopic substitution makes Glycerol-2-¹³C an invaluable tool for tracing the metabolic fate of the glycerol backbone in biological systems without introducing radioactive risk.

The significance of labeling at the C-2 position lies in its strategic location within central carbon metabolism. When Glycerol-2-¹³C is metabolized, the ¹³C label is transferred to downstream metabolites. By using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can track the precise location and incorporation of this label. This allows for the detailed mapping and quantification of metabolic pathways, such as glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.[1][2] Studies have shown that the specific use of [2-¹³C]glycerol is optimal for the precise estimation of metabolic flux, providing distinct advantages over other labeling patterns for interrogating specific pathways.[1]

Physicochemical and Safety Data

The physical and chemical properties of Glycerol-2-¹³C are nearly identical to those of its unlabeled counterpart, ensuring that it behaves as a true tracer in biological systems.[3] Key identifying and physical properties are summarized below.

Table 1: Core Physicochemical Properties of Glycerol-2-¹³C

| Property | Value | Source(s) |

| Chemical Formula | (HOCH₂)₂¹³CHOH | [4] |

| Molecular Weight | 93.09 g/mol | [4][5] |

| CAS Number | 82425-96-5 | [4][5] |

| Appearance | Colorless, viscous liquid | [6][7] |

| Melting Point | 20 °C (lit.) | [6][8] |

| Boiling Point | 182 °C (lit.) | [6][8] |

| Density | 1.275 g/mL at 25 °C | [4][8] |

| Refractive Index | n20/D 1.474 (lit.) | [6][8] |

| Solubility | Miscible with water; soluble in DMSO, Methanol | [6][7][9] |

| Purity | ≥98% (Chemical); ≥99 atom % ¹³C (Isotopic) | [4][5] |

Safety and Handling: Glycerol-2-¹³C is a combustible liquid and should be handled in accordance with good industrial hygiene and safety practices.[10][11] It is classified as WGK 1, indicating it is slightly hazardous to water.[10] Standard personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn.[11] Store at room temperature away from light and moisture.[5][12] For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[13]

Spectroscopic and Analytical Characterization

The utility of Glycerol-2-¹³C as a tracer is entirely dependent on our ability to distinguish it from the unlabeled endogenous pool. NMR and MS are the primary techniques for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for identifying the position of the label. In a ¹³C NMR spectrum of Glycerol-2-¹³C, the signal corresponding to the C-2 carbon (a methine group) will be significantly enhanced compared to the C-1 and C-3 signals (methylene groups), which will remain at natural abundance (~1.1%).[14] The specific chemical environment of the C-2 carbon gives it a distinct chemical shift, allowing for unambiguous identification.[15][16]

-

Mass Spectrometry (MS): MS detects the mass-to-charge ratio (m/z) of molecules. The incorporation of a ¹³C atom increases the mass of the glycerol molecule by one Dalton.[4][8] This "M+1" mass shift is readily detectable.[4][8] When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can be used to measure the isotopic enrichment in a wide array of downstream metabolites, providing quantitative data on metabolic flux.[17][18]

Table 2: Key Identifiers for Analytical Characterization

| Identifier | Value | Source(s) |

| SMILES String | OCCO | [4][8] |

| InChI Key | PEDCQBHIVMGVHV-LBPDFUHNSA-N | [4][8] |

| Mass Shift | M+1 | [4][8] |

Core Applications in Metabolic Research

Glycerol-2-¹³C is a cornerstone tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[19][20] By introducing the labeled glycerol as a carbon source, researchers can trace its path and measure its incorporation into various biomolecules.

Tracing Central Carbon Metabolism

Glycerol enters central metabolism after being phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), a key glycolytic intermediate. The genius of using Glycerol-2-¹³C is that the ¹³C label is introduced directly at the level of a triose-phosphate.

-

Causality of Labeling: From DHAP, the ¹³C label can proceed "down" through glycolysis to form [2-¹³C]pyruvate and [2-¹³C]lactate. Alternatively, it can proceed "up" through gluconeogenesis to form glucose.[2] Critically, when [2-¹³C]pyruvate enters the TCA cycle via pyruvate dehydrogenase, it generates [1-¹³C]acetyl-CoA. This specific labeling pattern allows for precise tracking of the initial turn of the TCA cycle and subsequent scrambling in later turns, providing rich data for flux modeling.[1][21]

The diagram below illustrates the metabolic fate of the ¹³C label from Glycerol-2-¹³C through key pathways.

Caption: Metabolic fate of the ¹³C label from Glycerol-2-¹³C.

Quantifying Gluconeogenesis

Glycerol-2-¹³C is particularly well-suited for measuring the rate of gluconeogenesis (the synthesis of new glucose).[2] By analyzing the mass isotopomer distribution (the pattern of M+1, M+2, etc. peaks) of glucose in plasma or cell culture media, one can calculate the proportion of glucose that was newly synthesized from the labeled glycerol tracer. This is a critical measurement in studies of diabetes, fasting, and other metabolic states.[2]

Experimental Workflows and Protocols

Successful use of Glycerol-2-¹³C requires meticulous experimental design and execution. Below are validated, field-proven protocols.

Protocol: In Vitro Cell Culture Labeling

This protocol details the steps for labeling adherent mammalian cells to achieve a metabolic steady-state for ¹³C-MFA.

Principle: The goal is to replace the primary carbon source (e.g., glucose) in the culture medium with Glycerol-2-¹³C and allow the cells to reach an isotopic steady state, where the enrichment of intracellular metabolites becomes constant. This ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard growth medium.

-

Media Preparation: Prepare a custom labeling medium. This is typically a base medium (like DMEM or RPMI 1640) that lacks glucose and glutamine. Supplement this medium with dialyzed fetal bovine serum (to remove small molecules), glutamine, and the ¹³C tracer, Glycerol-2-¹³C, at a desired final concentration (e.g., 10 mM). Unlabeled glycerol can be used for parallel control wells.

-

Labeling Initiation: Aspirate the standard growth medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites. Immediately add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Return the plates to the incubator (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady state. This time varies by cell line but is often between 8 and 24 hours.

-

Metabolite Quenching & Extraction:

-

To halt all metabolic activity instantly, rapidly aspirate the labeling medium.

-

Place the plate on a bed of dry ice.

-

Immediately add 1 mL of ice-cold (-80°C) 80% methanol/20% water extraction solvent to each well. The cold solvent quenches metabolism and lyses the cells.

-

Incubate the plates at -80°C for at least 15 minutes.

-

-

Harvesting:

-

Scrape the frozen cell lysate from the plate surface using a cell scraper.

-

Transfer the entire lysate/solvent mixture to a pre-chilled microcentrifuge tube.

-

-

Sample Processing: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

Final Extract: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This extract is now ready for analysis (e.g., by LC-MS) or derivatization for GC-MS.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for ¹³C labeling in cell culture.

Protocol: Sample Preparation for GC-MS Analysis

For many polar metabolites derived from glycerol, chemical derivatization is necessary to increase their volatility for GC-MS analysis. Silylation is a common and robust method.

Principle: This protocol uses N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens (on -OH, -NH₂, -COOH groups) with a trimethylsilyl (TMS) group. This makes the metabolites less polar and more volatile, suitable for gas chromatography.

Step-by-Step Methodology:

-

Sample Drying: Take a measured aliquot (e.g., 50 µL) of the polar metabolite extract from Protocol 5.1 and place it in a GC vial insert. Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac) without heating. Causality: Removing all water is critical as MSTFA reacts with water, which would consume the reagent and lead to incomplete derivatization.

-

Derivatization:

-

Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. This step protects aldehydes and ketones. Cap the vial and vortex.

-

Incubate at 37°C for 90 minutes.

-

Add 30 µL of MSTFA + 1% TMCS (trimethylchlorosilane, a catalyst). Cap tightly and vortex.

-

Incubate at 60°C for 30 minutes.

-

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. The analysis will separate the derivatized metabolites and the mass spectrometer will detect the mass shifts in fragments containing the ¹³C label.[22]

Conclusion

Glycerol-2-¹³C is a powerful and versatile probe for dissecting the intricacies of central carbon metabolism. Its specific labeling pattern provides high-resolution data for quantifying metabolic fluxes through glycolysis, gluconeogenesis, and the TCA cycle. The non-radioactive nature of the ¹³C isotope allows for safe and robust experimental designs, both in vitro and in vivo. By combining the use of this tracer with rigorous experimental protocols and advanced analytical platforms like MS and NMR, researchers can gain profound insights into cellular physiology in health and disease, driving forward discovery in basic science and drug development.

References

-

Toya, Y., et al. (2017). Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli. Journal of Bioscience and Bioengineering. [Link][1]

-

Vogt, J. A., et al. (1993). A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers. Biological Mass Spectrometry. [Link][17]

-

Matthews, D. E., et al. (1991). Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. Acta Diabetologica. [Link][3]

-

Yao, H., et al. (2019). 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol. Biotechnology for Biofuels. [Link][19]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131). [Link][15]

-

Jones, J. G., et al. (2001). 13C NMR spectra of the glycerol moiety of TAGs reflect direct and indirect contributions from [U-13C3]glycerol. American Journal of Physiology-Endocrinology and Metabolism. [Link][16]

-

Yang, L., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules. [Link][14]

-

Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link][22]

-

Previs, S. F., et al. (1995). Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose. American Journal of Physiology-Endocrinology and Metabolism. [Link][2]

Sources

- 1. Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 13C 99atom 82425-96-5 [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. 82425-96-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. This compound 13C 99atom 82425-96-5 [sigmaaldrich.com]

- 9. Glycerol - Wikipedia [en.wikipedia.org]

- 10. 甘油-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 11. edvotek.com [edvotek.com]

- 12. isotope.com [isotope.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Method for the determination of the 13C/12C isotope ratio of glycerol in wines by gas chromatography combustion or high performance liquid chromatography coupled to and isotope ratio mass spectrometry (GC-C-IRMS or HPLC-IRMS) | OIV [oiv.int]

- 19. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 21. protein-nmr.org.uk [protein-nmr.org.uk]

- 22. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound | C3H8O3 | CID 10176094 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Glycerol-2-¹³C for Metabolic Research

Abstract

Stable isotope-labeled compounds are indispensable tools in modern metabolic research, enabling precise tracking of molecules through complex biochemical pathways. Glycerol-2-¹³C, in particular, serves as a critical tracer for elucidating fluxes in central carbon metabolism, including gluconeogenesis, glycolysis, and the citric acid cycle. Its application extends to solid-state NMR studies for protein structure determination. The utility of this tracer is, however, entirely dependent on its chemical and isotopic purity. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and analytical validation of Glycerol-2-¹³C, designed for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, from precursor selection to the fine-tuning of purification protocols, ensuring a final product that meets the rigorous standards of quantitative metabolic analysis.

The Strategic Importance of Glycerol-2-¹³C in Research

Glycerol is a central metabolic hub, acting as a precursor for glucose synthesis and forming the structural backbone of triacylglycerols and phospholipids.[1] Introducing a ¹³C label at the C-2 position allows researchers to follow the metabolic fate of the glycerol backbone with high precision. When Glycerol-2-¹³C enters metabolic pathways, the ¹³C label is incorporated into downstream metabolites. For example, its conversion to 3-phosphoglycerate and subsequently to pyruvate provides a direct window into the rates of glycolysis and gluconeogenesis.[2] The specific labeling pattern helps distinguish metabolic routes; for instance, observing the label in glycine and serine can elucidate the activity of the glyoxylate pathway versus the 3-phosphoglycerate pathway.[2] Furthermore, in structural biology, using Glycerol-2-¹³C as the carbon source for protein expression in microorganisms simplifies NMR spectra, reduces spectral overlap, and removes many J-couplings, resulting in sharper lines that aid in protein structure determination.[3]

Achieving a high degree of isotopic enrichment (>99%) and chemical purity is paramount. Any unlabeled (¹²C) glycerol will dilute the isotopic signal, leading to an underestimation of metabolic fluxes. Chemical impurities can interfere with analytical measurements or exhibit unintended biological activity, confounding experimental results. This guide, therefore, presents a self-validating workflow designed to produce Glycerol-2-¹³C of the highest quality.

Synthesis Strategy: A Chemical Approach

While microbial fermentation can produce glycerol, achieving specific positional labeling is challenging and often results in mixed isotopomers.[4][5] Chemical synthesis, conversely, offers precise control over the placement of the isotopic label. The most logical and controllable route to Glycerol-2-¹³C is via the reduction of a C2-labeled three-carbon ketone precursor, 1,3-dihydroxyacetone-2-¹³C (DHA-2-¹³C).

Rationale for Precursor Selection

1,3-dihydroxyacetone (DHA) is the simplest ketose and is structurally isomeric with glyceraldehyde. Its symmetrical structure (HOCH₂-CO-CH₂OH) makes the two primary hydroxyl groups chemically equivalent. The central carbonyl group (C=O) is the key to our strategy. By using DHA with a ¹³C label at this C-2 position, a simple reduction of the ketone will convert it to the secondary alcohol of glycerol, directly yielding the desired product. Commercially available ¹³C-labeled starting materials, such as potassium cyanide-¹³C or acetone-2-¹³C, can be used to synthesize the DHA-2-¹³C precursor through established organic chemistry routes, although this multi-step process is beyond the scope of this guide. For this workflow, we assume the starting availability of DHA-2-¹³C.

Experimental Protocol: Reduction of DHA-2-¹³C

This protocol details the reduction of the ketone functionality of DHA-2-¹³C to a secondary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

1,3-dihydroxyacetone-2-¹³C (DHA-2-¹³C)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Dowex® 50WX8 hydrogen form cation exchange resin

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Hydroxide (NaOH), 1M solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-4 °C), dissolve 1.0 g of DHA-2-¹³C in 20 mL of deionized water. The low temperature is maintained to minimize potential side reactions.

-

Reduction: Slowly add 0.5 g of sodium borohydride (a molar excess) to the stirred solution in small portions over 30 minutes. The portion-wise addition controls the reaction rate and prevents excessive foaming from hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete reduction of the ketone.

-

Quenching and Neutralization: Carefully quench the reaction by slowly adding 1M HCl dropwise until the effervescence ceases and the pH of the solution is ~7. This step neutralizes the excess NaBH₄ and the basic borate esters formed during the reaction.

-

Borate Removal: The primary challenge post-reduction is the removal of borate salts. Add 5 g of Dowex® 50WX8 cation exchange resin and stir for 30 minutes. This exchanges sodium ions for H⁺. Filter the resin and wash it with 10 mL of deionized water. The filtrate now contains boric acid and the product.

-

Evaporation with Methanol: Transfer the filtrate to a round-bottom flask and evaporate the solvent under reduced pressure (rotary evaporator). Add 50 mL of anhydrous ethanol and re-evaporate. Repeat this ethanol addition and evaporation step three more times. Boric acid forms volatile methyl borate esters with methanol (present in some grades of ethanol or can be added) or ethyl borate esters with ethanol, which are removed azeotropically during evaporation. This is a critical step for removing boron contamination.

-

Final Product Isolation: The resulting viscous, colorless oil is the crude Glycerol-2-¹³C. Dry the product further under high vacuum for several hours to remove residual solvent.

Caption: Chemical synthesis workflow for Glycerol-2-¹³C.

Multi-Step Purification: Achieving Analytical Grade Purity

The crude product from synthesis contains unreacted starting materials, salts (NaCl), borates, and residual solvents. A multi-step purification strategy is essential to achieve the >99% purity required for research applications.[6]

Rationale for Purification Strategy

A combination of ion exchange and column chromatography is highly effective. Ion exchange chromatography is employed first to remove the bulk of ionic impurities.[7] This is followed by silica gel column chromatography to separate the polar glycerol from any remaining less-polar organic impurities. For ultimate purity, High-Performance Liquid Chromatography (HPLC) can be used as a final polishing step.[8]

Caption: Comprehensive purification and validation workflow.

Experimental Protocol: Purification

Protocol 3.2.1: Mixed-Bed Ion Exchange Chromatography

-

Preparation: Prepare a column with a mixed-bed ion exchange resin (e.g., Amberlite MB-20), which contains both cation and anion exchange beads. This will effectively remove both residual sodium/borate salts and chloride ions.

-

Loading: Dissolve the crude glycerol in a minimal amount of deionized water (e.g., 1:1 w/v) and load it onto the prepared column.

-

Elution: Elute the glycerol from the column with deionized water. Collect fractions and monitor them for the presence of glycerol using a refractive index detector or by spotting on a TLC plate and charring.

-

Pooling & Evaporation: Pool the glycerol-containing fractions and remove the water under reduced pressure to yield salt-free glycerol.

Protocol 3.2.2: Preparative HPLC For applications requiring the absolute highest purity, a final preparative HPLC step is recommended.

-

System: A preparative HPLC system equipped with a refractive index (RI) detector.

-

Column: A column suitable for sugar/polyol separations, such as an Aminex HPX-87H column.

-

Mobile Phase: An isocratic mobile phase of 0.005 M H₂SO₄ in HPLC-grade water is typically effective.[8][9]

-

Procedure: Dissolve the glycerol from the previous step in the mobile phase. Inject onto the column and collect the peak corresponding to glycerol.

-

Recovery: Pool the pure fractions, neutralize with a minimal amount of NaOH if necessary, and remove the solvent by lyophilization (freeze-drying) to obtain the final, ultra-pure product.

Summary of Purification Efficacy

| Purification Step | Target Impurities Removed | Expected Purity After Step |

| Initial Synthesis | - | ~80-90% |

| Mixed-Bed Ion Exchange | Inorganic salts (NaCl, borates) | ~95-98% |

| Silica Chromatography | Unreacted DHA, organic by-products | ~99% |

| Preparative HPLC | Trace impurities, separation of isomers | >99.5% |

Analytical Validation: The Self-Validating System

The final and most critical phase is the rigorous analytical validation of the product. This ensures the material is suitable for quantitative studies and that the experiment is self-validating. We must confirm both chemical purity and isotopic enrichment.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing chemical purity and confirming the mass of the labeled compound.[10][11][12]

-

Derivatization: Glycerol is not volatile enough for GC. It must be derivatized first. A common method is silylation. In a GC vial, mix ~1 mg of the purified glycerol with 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60 °C for 30 minutes to form the volatile glycerol-tris-TMS ether.

-

GC Conditions:

-

Column: DB-5ms or similar non-polar column.

-

Injection: 1 µL, split injection.

-

Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

-

-

MS Analysis: Use electron impact (EI) ionization. The chromatogram will show a single major peak for the derivatized glycerol, confirming chemical purity. The mass spectrum will show the molecular ion and characteristic fragments. For Glycerol-2-¹³C, the molecular weight of the tris-TMS derivative will be one mass unit higher than the unlabeled standard (m/z 306 vs. 305), confirming the incorporation of a single ¹³C atom.

Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the definitive method for confirming the position of the label and quantifying the isotopic enrichment.[13][14][15]

-

Sample Preparation: Dissolve ~20-30 mg of the final product in 0.6 mL of deuterium oxide (D₂O).

-

Acquisition: Acquire a quantitative ¹³C NMR spectrum with proton decoupling. A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

-

Data Interpretation:

-

Unlabeled Glycerol: The spectrum shows two peaks: one for the equivalent C1 and C3 carbons (~65 ppm) and one for the C2 carbon (~75 ppm).

-

Glycerol-2-¹³C: The spectrum will be dominated by an extremely intense signal at ~75 ppm, corresponding to the enriched C-2 position. The signal for C1/C3 will be at natural abundance.

-

Enrichment Calculation: The isotopic enrichment at the C2 position is calculated by comparing the integral of the C2 peak to the integral of the C1/C3 peak (which represents natural ¹³C abundance, ~1.1%). A more accurate method is to compare the signal intensity to an internal standard of known concentration and natural abundance. For enrichments >99%, the C1/C3 signal may be barely visible above the noise floor.

-

Summary of Analytical Quality Control

| Technique | Parameter Measured | Acceptance Criteria |

| GC-MS | Chemical Purity | > 99% (by peak area) |

| GC-MS | Mass Verification | M+1 mass shift observed |

| ¹³C NMR | Label Position | Intense signal at C2 (~75 ppm) |

| ¹³C NMR | Isotopic Enrichment | > 99 atom % ¹³C at C2 position |

Conclusion

The successful application of Glycerol-2-¹³C as a metabolic tracer is critically dependent on a robust and verifiable synthesis and purification workflow. The chemical synthesis route via reduction of 1,3-dihydroxyacetone-2-¹³C offers precise control over label placement. This must be followed by a rigorous multi-step purification process, primarily leveraging ion exchange and chromatographic techniques, to remove interfering ionic and organic impurities. Finally, a dual validation strategy using GC-MS and quantitative ¹³C NMR provides the necessary confirmation of both high chemical purity and specific isotopic enrichment. By adhering to this comprehensive guide, researchers can confidently produce and utilize high-quality Glycerol-2-¹³C, ensuring the accuracy and integrity of their metabolic studies.

References

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

-

Lane, A. N., Fan, T. W., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

Lane, A. N., Fan, T. W., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. National Institutes of Health. [Link]

-

Fickers, P. (n.d.). Enzymatic synthesis of designer lipids. Biotechnology, Agronomy, Society and Environment. [Link]

-

Carmona, M., et al. (2009). Purification of glycerol/water solutions from biodiesel synthesis by ion exchange: sodium and chloride removal. Part II. Wiley Analytical Science. [Link]

-

Sivasubramanian, V., & Muthu, M. (2020). Purification Strategies for Crude Glycerol: A Transesterification Derivative. AIP Publishing. [Link]

-

Yusoff, M. M., et al. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. National Institutes of Health. [Link]

-

Amiel, C., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. [Link]

-

Gómez, A., et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. ACS Publications. [Link]

-

Amiel, C., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers. [Link]

-

Patterson, B. W., et al. (2000). Determination of stable isotopic enrichment and concentration of glycerol in plasma via gas chromatography-mass spectrometry for the estimation of lipolysis in vivo. PubMed. [Link]

-

Vinaya, P., et al. (2019). Studies on Purification of Crude Glycerol using Ion Exchange Resin. International Journal of Engineering Research & Technology. [Link]

-

Vinaya, P., et al. (2019). Studies on Purification of Crude Glycerol using Ion Exchange Resin. IJERT. [Link]

-

Ackermans, M. T., et al. (1998). Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry. PubMed. [Link]

-

OIV. (n.d.). Glycerol (GC-C-IRMS or HPLC-IRMS method). International Organisation of Vine and Wine. [Link]

-

Calderone, G., et al. (2004). Comparison of Glycerol δ 13 C Values by GC-C and EA-IRMS Techniques. ResearchGate. [Link]

- U.S. Patent No. US20060177915A1. (2006).

-

OIV. (n.d.). Method for the determination of the 13C/12C isotope ratio of glycerol in wines. International Organisation of Vine and Wine. [Link]

-

U.S. Patent No. 6,596,908. (2003). Justia Patents. [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP. SIELC. [Link]

-

Taylor & Francis. (1993). SYNTHESIS OF 2-0-PROTECTED GLYCEROL DERIVATIVES. Scilit. [Link]

-

Fernandez-Lopez, L., et al. (2022). Enzyme-Catalyzed Synthesis of Glycerol Carbonate in Solventless Liquid One Phase Conditions. ACS Publications. [Link]

-

Wang, Z. X., et al. (2001). Glycerol production by microbial fermentation: a review. PubMed. [Link]

-

Wang, Y., et al. (2021). Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst. ResearchGate. [Link]

-

Wouters, R. S. M., et al. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. [Link]

-

Moreno, K. X., et al. (2020). Probing hepatic metabolism of [2-13C]dihydroxyacetone in vivo with 1H-decoupled hyperpolarized 13C-MR. PubMed Central. [Link]

-

Mateo, C. A. M., et al. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. [Link]

-

Wikipedia. (n.d.). Glycerol. Wikipedia. [Link]

-

St. Clair, J. R., et al. (2019). Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism. National Institutes of Health. [Link]

-

Alashek, F., et al. (2022). Preparation of Glycerol Derivatives by Entered of Glycerol in Different Chemical Organic Reactions: A review. ResearchGate. [Link]

-

Wouters, R. S. M., et al. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. [Link]

-

Díaz-Álvarez, A. E., & Cadierno, V. (2013). Glycerol based solvents: synthesis, properties and applications. Digital CSIC. [Link]

-

Zhang, L., et al. (2024). Efficient glyceric acid electrosynthesis from waste glycerol on rare-earth-metal-alloyed mesoporous PtPb nanosheets. National Science Review. [Link]

- Chinese Patent No. CN107141208A. (2017).

-

Zhang, B., et al. (2004). Characterization of Glycerol from Different Origins by 2H- And 13C-NMR Studies of Site-Specific Natural Isotope Fractionation. ResearchGate. [Link]

-

Zheng, X., et al. (2013). 100% 2-13C glycerol ILE shows that glycine and serine are predominantly... ResearchGate. [Link]

-

Higman, V. A. (2012). 1,3-13C- and 2-13C-Glycerol. Protein NMR. [Link]

-

Abro, S., et al. (1997). Challenges & Opportunities on Catalytic Conversion of Glycerol to Value Added Chemicals. ResearchGate. [Link]

-

Oh, Y. K., et al. (2015). Enzymatic production of glycerol acetate from glycerol. PubMed. [Link]

-

Rodríguez, J. F., et al. (2014). Purification by Liquid Extraction of Recovered Polyols. ResearchGate. [Link]

-

Wolfe, R. R., & Jahoor, F. (1990). Glycerol production and utilization measured using stable isotopes. PubMed. [Link]

-

Vassalini, I., et al. (2020). Electrochemical Reduction of the Simplest Monosaccharides: Dihydroxyacetone and Glyceraldehyde. ACS Publications. [Link]

-

Teledyne ISCO. (2020). Improving Prep HPLC. YouTube. [Link]

-

Al-Amin, M., et al. (2024). Glycerol Carbonate Synthesis: Critical Analysis of Prospects and Challenges with Special Emphasis on Influencing Parameters for Catalytic Transesterification. ACS Publications. [Link]

-

Díaz-Álvarez, A. E., & Cadierno, V. (2013). Catalysis in glycerol: A survey of recent advances. ResearchGate. [Link]

-

Wang, Z., et al. (2022). Facile conversion of glycerol to 1,3-dihydroxyacetone by using mesoporous CuO–SnO 2 composite oxide supported Au catalysts. ResearchGate. [Link]

-

Lenders, P., et al. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. MDPI. [Link]

-

Adedayo, A. (2022). Preparation of Bacteria Glycerol Stocks. Protocols.io. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. US20060177915A1 - Method for the production of glycerol by recombinant organisms - Google Patents [patents.google.com]

- 5. Glycerol production by microbial fermentation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP | SIELC Technologies [sielc.com]

- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Determination of stable isotopic enrichment and concentration of glycerol in plasma via gas chromatography-mass spectrometry for the estimation of lipolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method for the determination of the 13C/12C isotope ratio of glycerol in wines by gas chromatography combustion or high performance liquid chromatography coupled to and isotope ratio mass spectrometry (GC-C-IRMS or HPLC-IRMS) | OIV [oiv.int]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to Glycerol-2-13C for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and properties of this compound. As a stable isotope-labeled compound, this compound is an invaluable tool for tracing metabolic pathways and quantifying biological processes with high precision. This document provides essential information on its chemical identity, major suppliers, and core applications, grounded in authoritative scientific principles.

This compound is the isotopologue of glycerol where the carbon atom at the C2 position is replaced with the stable, heavy isotope 13C. This specific labeling is crucial for a variety of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 82425-96-5 | [1][2][3] |

| Chemical Formula | (HOCH₂)₂¹³CHOH | [1][2] |

| Molecular Weight | 93.09 g/mol | [2] |

| Isotopic Purity | Typically ≥99 atom % 13C | [1][2][4] |

| Appearance | Clear, Colorless Liquid | [5] |

| Density | ~1.275 g/mL at 25 °C | [2][4] |

| Boiling Point | 182 °C | [4][5] |

| Melting Point | 20 °C | [4][5] |

| InChI Key | PEDCQBHIVMGVHV-LBPDFUHNSA-N | [2][4] |

| SMILES String | OCCO | [2][4] |

The Scientific Rationale for Site-Specific C2 Labeling

The strategic placement of the 13C isotope at the C2 position is not arbitrary. This specific labeling offers distinct advantages in experimental design and data interpretation. In metabolic studies, glycerol is a central node, serving as a precursor for glucose via gluconeogenesis and as the backbone for triacylglycerols and phospholipids.[6] When this compound is introduced into a biological system, the 13C label is incorporated into downstream metabolites, allowing for precise tracking of its metabolic fate.

For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, labeling only the C2 position simplifies complex spectra. It removes 13C-13C J-couplings that would be present in uniformly labeled glycerol, resulting in sharper signal lines and enabling more straightforward analysis of relaxation measurements.[7] This is particularly advantageous in solid-state MAS NMR for protein structure determination, where reduced spectral overlap is critical.[7]

Core Applications in Research and Development

This compound is a versatile tracer used across various scientific disciplines. Its primary utility lies in its ability to act as a metabolic probe without altering the biological activity of the parent molecule.

Metabolic Flux Analysis

Stable isotope tracers are fundamental to metabolic flux analysis (MFA). By introducing this compound and analyzing the isotopic enrichment in downstream metabolites like glucose and lactate using Mass Spectrometry, researchers can quantify the rates of key metabolic pathways such as gluconeogenesis and lipolysis.[8][9] This approach is critical for understanding metabolic dysregulation in diseases like diabetes and liver disease.[6][10] Studies have validated that 13C-labeled glycerol is an effective and reliable tracer for measuring glycerol metabolism in humans.[9]

Biomolecular NMR Spectroscopy

In structural biology, this compound is used as a carbon source for expressing 13C-labeled proteins in bacteria or yeast.[7] The specific labeling pattern it produces in amino acids is highly useful for protein structure determination using solid-state NMR.[7] The absence of adjacent 13C atoms in many resulting amino acid Cα positions simplifies relaxation measurements, providing clearer data on protein dynamics.[7]

The following diagram illustrates a typical workflow for a stable isotope tracer experiment using this compound.

Drug Development

In drug development, stable isotope labeling is integral to Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[11] While radiolabels are common, stable isotopes like 13C offer a non-radioactive alternative for tracing the metabolic fate of drug candidates and their metabolites. Incorporating a stable isotope into a molecule's carbon backbone prevents the loss of the label during metabolic processes, ensuring accurate tracking.[11] this compound can serve as a precursor in the biosynthesis of labeled drug molecules or as an internal standard for their quantification in complex biological matrices.[12][13]

The diagram below shows the entry of the 13C label from this compound into central metabolism.

Supplier and Procurement Information

This compound is available from several reputable suppliers of stable isotopes and chemical reagents. When procuring this compound, it is essential to verify the isotopic and chemical purity to ensure the reliability of experimental results.

Prominent Suppliers:

| Supplier | Typical Product Name | Noted Applications |

| Sigma-Aldrich (Merck) | This compound, 99 atom % 13C | General research, NMR, MS |

| Cambridge Isotope Laboratories, Inc. | Glycerol (2-¹³C, 99%) | Biomolecular NMR, Metabolism, Metabolomics, MRI/MRS |

| MedChemExpress | Glycerol-13C | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |

| United States Biological | This compound | Highly Purified Grade for Research |

Note: Availability and product specifications should always be confirmed with the respective supplier.

Experimental Protocol: Quantification of Glycerol Enrichment by GC-MS

This section provides a foundational, self-validating protocol for measuring the isotopic enrichment of glycerol in plasma, a common requirement for in vivo metabolic studies.

Objective: To determine the molar percent excess (MPE) of this compound in a plasma sample.

Pillar of Trustworthiness: This protocol incorporates an internal standard for precise quantification and relies on the formation of a stable derivative to prevent isotopic loss during analysis, ensuring method robustness.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of an internal standard (e.g., [1,1,2,3,3,-2H₅]glycerol). The causality here is that the internal standard co-purifies with the analyte and corrects for sample loss during extraction and derivatization.

-

Precipitate proteins by adding 400 µL of ice-cold acetone. Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

-

Derivatization:

-

The hydroxyl groups of glycerol make it too polar for direct GC analysis. Derivatization is necessary to increase volatility. A common and robust method is the formation of the heptafluorobutyryl (HFB) derivative.[8]

-

Add 50 µL of N-methyl-N-(heptafluorobutyryl)trifluoroacetamide (MBTFA) and 50 µL of ethyl acetate to the dried sample.

-

Cap the vial tightly and heat at 70°C for 30 minutes. The HFB derivative is stable and produces an intense molecular ion in negative ion chemical ionization (NICI) mode, which is crucial for retaining the isotopic label and achieving high sensitivity.[8]

-

-

GC-MS Analysis:

-

Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in NICI mode.

-

Monitor the ion fragments corresponding to the unlabeled glycerol derivative (m/z) and the 13C-labeled glycerol derivative (m/z+1).

-

The ratio of the peak areas of the m/z+1 ion to the m/z ion is used to calculate the isotopic enrichment.

-

-

Data Calculation:

-

Calculate the Molar Percent Excess (MPE) using the formula: MPE = [ (Aream+1) / (Aream+0 + Aream+1) ] * 100

-

Correct for the natural abundance of 13C in the unlabeled standard.

-

Conclusion

This compound is a powerful and versatile research tool with a well-defined role in the precise investigation of metabolic pathways and biological systems. Its site-specific labeling provides distinct advantages for analytical clarity in both NMR and mass spectrometry applications. From fundamental metabolic research to advanced drug development, the ability to accurately trace the glycerol backbone provides scientists with critical insights into cellular function and disease pathology. The selection of high-purity this compound from a reputable supplier is a foundational step for achieving reproducible and scientifically valid results.

References

-

1,3-13C- and 2-13C-Glycerol. Protein NMR, University of Utrecht. [Link]

-

A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers. PubMed. [Link]

-

This compound | C3H8O3 | CID 10176094. PubChem. [Link]

-

This compound. P212121, LLC. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131). Human Metabolome Database. [Link]

-

Method for the determination of the 13C/12C isotope ratio of glycerol in wines. OIV. [Link]

-

Characterization of Glycerol from Different Origins by 2H- And 13C-NMR Studies of Site-Specific Natural Isotope Fractionation. ResearchGate. [Link]

-

Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. PubMed. [Link]

-

Synthesis of isotopically labeled R- or S-[13C, 2H] glycerols. Justia Patents. [Link]

-

Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. National Institutes of Health (NIH). [Link]

-

The importance of isotopic labelling in drug development. Chemicals Knowledge Hub. [Link]

-

100% 2-13C glycerol ILE shows that glycine and serine are predominantly... ResearchGate. [Link]

-

Determination of the 13C Content of Glycerol Samples of Different Origin. ACS Publications. [Link]

-

Glycerol. Wikipedia. [Link]

-

Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans. Semantic Scholar. [Link]

Sources

- 1. This compound 13C 99atom 82425-96-5 [sigmaaldrich.com]

- 2. 甘油-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]

- 3. isotope.com [isotope.com]

- 4. This compound 13C 99atom 82425-96-5 [sigmaaldrich.com]

- 5. 82425-96-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Glycerol - Wikipedia [en.wikipedia.org]

- 7. protein-nmr.org.uk [protein-nmr.org.uk]

- 8. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Isotopic Purity and Enrichment of Glycerol-2-13C

This guide provides a comprehensive technical overview of the methods and considerations for determining the isotopic purity and enrichment levels of Glycerol-2-13C. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity.

Introduction: The Significance of Positional Isotopic Labeling with this compound

Stable isotope labeling has become an indispensable tool in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes.[1][2] Glycerol, a central metabolite in energy metabolism, serves as a precursor for the synthesis of triacylglycerols and phospholipids.[3] Specifically, this compound, with a carbon-13 isotope at the C2 position, offers a strategic advantage for probing specific metabolic routes. Its unique isotopic signature allows for precise tracking of its metabolic fate through various biochemical transformations.[4][5]

The utility of this compound in these studies is fundamentally dependent on the accurate knowledge of its isotopic purity and enrichment. These two parameters dictate the sensitivity and specificity of detection and are critical for the quantitative interpretation of experimental results. This guide will delve into the core concepts of isotopic purity and enrichment and provide detailed methodologies for their determination.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters that are crucial to understand for the effective use of labeled compounds.

-

Isotopic Purity: This refers to the percentage of a specific isotope at a designated atomic position within a molecule. For this compound, it quantifies the proportion of molecules where the carbon atom at the C2 position is indeed a 13C isotope. Commercially available this compound typically boasts an isotopic purity of 99 atom % 13C.[6]

-

Isotopic Enrichment (or Molar Percent Excess): This is a measure of the abundance of an isotope in a sample relative to its natural abundance. It is a critical parameter in tracer-based metabolic studies as it determines the signal-to-noise ratio of the labeled molecule against the background of its naturally occurring unlabeled counterpart.

Analytical Methodologies for Determination

The two primary analytical techniques for determining the isotopic purity and enrichment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can directly quantify the isotopic enrichment at specific atomic positions within a molecule.[1][7]

3.1.1 Principles of 13C NMR for Isotopic Purity Determination

Direct 1D 13C NMR is the most straightforward method for assessing the isotopic purity of this compound.[1] The large chemical shift dispersion in 13C NMR spectra allows for the resolution of individual carbon signals.[8] In a proton-decoupled 13C NMR spectrum of this compound, the signal corresponding to the C2 carbon will be significantly enhanced due to the high abundance of the 13C isotope at this position. The relative intensity of this peak compared to the signals from the C1 and C3 carbons (which are at natural abundance) provides a direct measure of the isotopic purity.

3.1.2 Experimental Protocol: 1D 13C NMR

-

Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis (typically 10-50 mM). Add a known amount of an internal standard with a single, well-resolved 13C resonance (e.g., 1,4-dioxane) for quantification.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for 13C frequency.

-

Optimize the shim currents to achieve good magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a proton-decoupled 1D 13C NMR spectrum.

-

Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure quantitative signal intensities.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the area of the C2 carbon signal and the signals of the C1 and C3 carbons.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Integral(C2) / (Integral(C1) + Integral(C3) + Integral(C2))] * 100

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining isotopic enrichment in metabolic tracer studies.[9][10]

3.2.1 Principles of GC-MS for Isotopic Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing glycerol and its isotopologues.[11] To make glycerol amenable to GC analysis, it must first be derivatized to increase its volatility. The resulting derivative is then ionized, and the mass spectrometer separates the ions based on their m/z values. The incorporation of 13C results in a mass shift of +1 Da for each 13C atom in the molecule.[6] By analyzing the relative abundances of the molecular ions corresponding to the unlabeled (M+0) and labeled (M+1) glycerol, the isotopic enrichment can be calculated.

3.2.2 Experimental Protocol: GC-MS Analysis of Derivatized Glycerol

-

Sample Preparation and Derivatization:

-

Extract glycerol from the biological matrix if necessary.

-

Dry the sample completely under a stream of nitrogen.

-

Derivatize the glycerol using a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form the tris-TMS derivative of glycerol. This is a robust and commonly used derivatization method.

-

-

Instrument Setup:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms column).

-

Set the GC oven temperature program to achieve good separation of the glycerol derivative from other sample components.

-

Operate the mass spectrometer in electron ionization (EI) or chemical ionization (CI) mode. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity.

-

-

Data Acquisition:

-

Inject the derivatized sample into the GC-MS.

-

Acquire mass spectra across the expected m/z range for the derivatized glycerol.

-

-

Data Processing and Analysis:

-

Identify the chromatographic peak corresponding to the derivatized glycerol.

-

Extract the mass spectrum for this peak.

-

Determine the ion intensities for the molecular ion (or a characteristic fragment ion) of the unlabeled (M+0) and labeled (M+1) glycerol.

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] * 100

-

Data Presentation and Visualization

Clear and concise presentation of data is paramount for accurate interpretation and comparison.

Quantitative Data Summary

| Parameter | Typical Value/Range | Analytical Technique | Reference |

| Isotopic Purity | 99 atom % 13C | 13C NMR | [6], |

| Chemical Purity | >98% | HPLC, GC | [12] |

| Enrichment Precision (MS) | +/- 0.14 mol% excess | GC-MS | [9] |

| Enrichment Precision (NMR) | Better than 1 mUr | 2D NMR | [13] |

Experimental Workflow Diagrams

Caption: Workflow for determining the isotopic purity of this compound using 1D 13C NMR spectroscopy.

Caption: Workflow for determining the isotopic enrichment of this compound using GC-MS.

Conclusion

The accurate determination of isotopic purity and enrichment levels of this compound is fundamental to the integrity of metabolic research. Both NMR and MS offer robust and reliable methods for these measurements. The choice between the two techniques often depends on the specific research question, sample complexity, and available instrumentation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can ensure the quality of their isotopically labeled compounds and the validity of their experimental data.

References

- Application Notes and Protocols for 13C Isotopomer Analysis using NMR Spectroscopy - Benchchem.

- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Public

- NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose | Analytical Chemistry - ACS Public

- Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentic

- An overview of methods using 13C for improved compound identification in metabolomics and n

- A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed.

- Determination of the 13C Content of Glycerol Samples of Different Origin.

- NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra - Organic Chemistry D

- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed Central.

- 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed.

- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Public

- Buy this compound | 82425-96-5 - Smolecule.

- Glycerol-2- 13 C - Sigma-Aldrich.

- Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chrom

- This compound 13C 99

- Glycerol (¹³C₃, 99%)

- This compound - Data Sheet - United St

- Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed.

- Method for the determination of the 13C/12C isotope ratio of glycerol in wines by gas chrom

- (PDF)

- 100% 2-13C glycerol ILE shows that glycine and serine are predominantly...

- This compound 13C 99

- Glycerol - Wikipedia.

- Glycerol or Glycerin Solution n Pure Manufacturers, with SDS MSDS - Muby Chemicals.

- This compound | SCBT - Santa Cruz Biotechnology.

- 1,3-13C- and 2-13C-Glycerol - Protein NMR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycerol - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 82425-96-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 13C 99atom 82425-96-5 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 9. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. isotope.com [isotope.com]

- 13. pubs.acs.org [pubs.acs.org]

natural abundance of 13C in glycerol

An In-depth Technical Guide to the Natural Abundance of ¹³C in Glycerol A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Numbers

In the realm of molecular analysis, we often focus on structure and concentration. Yet, hidden within the very atoms of a molecule is a subtle, powerful signature: the natural distribution of stable isotopes. For carbon, the stable isotope ¹³C, constituting approximately 1.1% of all carbon atoms, serves as a natural tracer, chronicling a molecule's history from its photosynthetic origins to its final synthetic or metabolic state.[1][2][3] Glycerol (propane-1,2,3-triol), a cornerstone of metabolism and a ubiquitous industrial commodity, is a particularly rich subject for such isotopic investigation. Its ¹³C signature is a powerful tool for authenticating food sources, elucidating metabolic pathways, and ensuring the quality of pharmaceutical ingredients. This guide moves beyond mere data reporting to provide a deep, mechanistic understanding of why these isotopic variations occur and how to measure them with unimpeachable accuracy.

The Foundation: Understanding ¹³C and Isotopic Fractionation